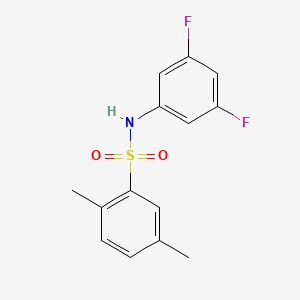
Tridocosyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridocosyl citrate: is an organic compound with the chemical formula C72H140O7 It is a citrate ester formed by the esterification of citric acid with tridocosanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridocosyl citrate can be synthesized through the esterification reaction between citric acid and tridocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Tridocosyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tridocosyl citrate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also used as a surfactant in various chemical formulations.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It is also used in the formulation of biocompatible materials.
Medicine: this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. It is also being investigated for its potential use in medical implants and coatings.
Industry: In the industrial sector, this compound is used as a lubricant and anti-corrosion agent. It is also used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of tridocosyl citrate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with drugs, enhancing their solubility and bioavailability. It also interacts with cell membranes, facilitating the transport of drugs into cells. In industrial applications, this compound acts as a lubricant by forming a protective layer on surfaces, reducing friction and wear.
Comparison with Similar Compounds
- Trioctyl citrate
- Tributyl citrate
- Triethyl citrate
Comparison: Tridocosyl citrate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain citrate esters. This long chain enhances its hydrophobicity, making it more suitable for applications requiring water resistance and lubrication. Additionally, this compound’s larger molecular size provides better film-forming properties, making it ideal for coatings and surface treatments.
Properties
CAS No. |
94277-82-4 |
|---|---|
Molecular Formula |
C72H140O7 |
Molecular Weight |
1117.9 g/mol |
IUPAC Name |
tridocosyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C72H140O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-77-69(73)67-72(76,71(75)79-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-70(74)78-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h76H,4-68H2,1-3H3 |
InChI Key |
HITKLFKAGHPBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCCCCCCCC)(C(=O)OCCCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
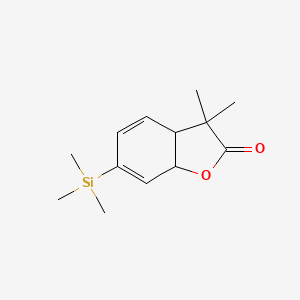
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)
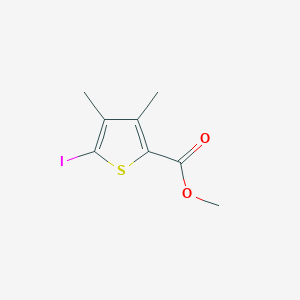
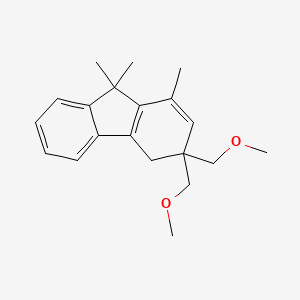
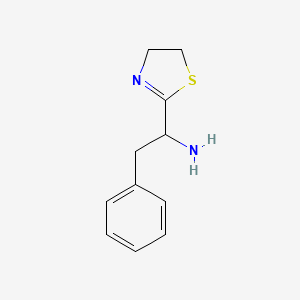
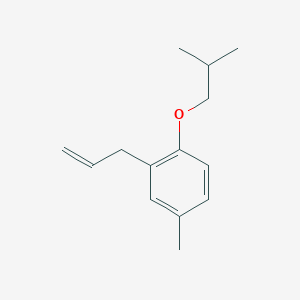

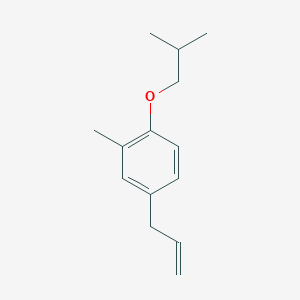
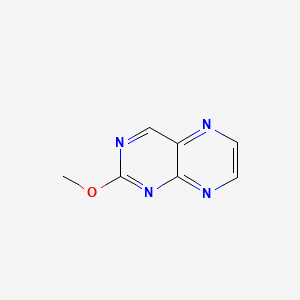
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
